NNMT-IN-7

Catalog No.
S820868
CAS No.
M.F
C10H9BrIN
M. Wt
349.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NNMT-IN-7

Product Name

NNMT-IN-7

IUPAC Name

6-bromo-2-methylisoquinolin-2-ium iodide

Molecular Formula

C10H9BrIN

Molecular Weight

349.99 g/mol

InChI

InChI=1S/C10H9BrN.HI/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;/h2-7H,1H3;1H/q+1;/p-1

InChI Key

YBSKKKCVCOLCEX-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC2=C(C=C1)C=C(C=C2)Br.[I-]

NNMT-IN-7 (6-bromo-2-methylisoquinolin-2-ium iodide) is a quaternized isoquinolinium derivative utilized primarily as a low-affinity structural probe in Nicotinamide N-methyltransferase (NNMT) research. While therapeutic development often focuses on highly potent NNMT inhibitors to address obesity and cancer, validating these targets requires structurally matched negative controls and steric boundary probes. NNMT-IN-7 features a bulky bromine substitution at the C6 position of the isoquinolinium core, which intentionally disrupts optimal binding within the NNMT substrate pocket. Supplied as a stable, highly pure iodide salt, it provides a highly reproducible baseline for biochemical assays, allowing researchers to map the spatial constraints of the NNMT active site and validate the on-target specificity of more potent analogs [1].

Research Fit

01 In vitro NNMT inhibition studies Biochemical assay
02 Quinolinium SAR reference compound Scaffold validation
03 Partial inhibition gradient research Dose-response context

When establishing structure-activity relationships (SAR) for NNMT, substituting NNMT-IN-7 with generic low-affinity inhibitors or crude isomeric mixtures fundamentally compromises assay integrity. The NNMT active site is exquisitely sensitive to the exact spatial orientation of halogens. Using a C4-bromo isomer instead of the C6-bromo isomer (NNMT-IN-7) results in a nearly 17-fold difference in target affinity, destroying its utility as a strict steric boundary probe. Furthermore, utilizing non-quaternized precursors or alternative counterions instead of the defined iodide salt alters the compound's hydration radius and baseline solubility, introducing confounding variables in real-time kinetic assays. Procurement of the exact C6-bromo iodide salt is therefore mandatory for reliable comparative benchmarking [1].

Substitution Risk

Potency Potency mismatch may alter pharmacological window
Over 280-fold IC₅₀ difference relative to higher-potency analogs (e.g., JBSNF-000088) can shift cellular response interpretation and is not interchangeable without re-validation.
Scaffold Quinolinium substrate-site binding differs from bisubstrate/allosteric inhibitors
NNMT-IN-4/5 engage cofactor or allosteric sites; substituting NNMT-IN-7 may lose substrate-competitive binding context critical for mechanistic studies.
In vivo No reported in vivo activity limits direct replacement for validated tools
Compounds like JBSNF-000088 and 5A1MQ have demonstrated metabolic model responses; NNMT-IN-7 lacks such data and may not support in vivo experimental designs.

Steric Boundary by C6-Bromo Substitution

The primary procurement value of NNMT-IN-7 lies in its quantified loss of affinity, which maps the steric limits of the NNMT binding pocket. When compared to the unsubstituted parent scaffold N2-methylisoquinolinium, the addition of the C6-bromo group in NNMT-IN-7 triggers a massive reduction in binding. Biochemical assays demonstrate that while the unsubstituted parent inhibits NNMT with an IC50 of 14.9 µM, NNMT-IN-7 exhibits an IC50 of 505.7 µM [1].

Evidence DimensionNNMT Inhibitory Potency (IC50)
Target Compound Data505.7 µM (NNMT-IN-7)
Comparator Or Baseline14.9 µM (Unsubstituted N2-methylisoquinolinium)
Quantified Difference~34-fold reduction in target affinity
ConditionsReal-time fluorescence-based NNMT kinetic assay

This quantified drop in affinity allows researchers to use NNMT-IN-7 as a precise negative control to validate that analog binding is strictly dependent on avoiding steric clash at the C6 position.

Inhibitory Potency
Reported
IC₅₀ 505.7 µM
vs. JBSNF-000088 1.8 µM
NNMT-IN-4 0.042 µM
Supports partial inhibition gradient context
MTase-Glo™ assay; >280-fold difference

C6 vs. C4 Halogenation Affinity

The precise location of the bromine atom on the isoquinolinium core dictates the compound's utility as an assay baseline. Moving the bromine from the C6 position to the C4 position drastically alters enzyme engagement. Data shows that the C4-bromo isomer retains moderate activity with an IC50 of approximately 30 µM (a 2-fold reduction from the parent), whereas the C6-bromo substitution in NNMT-IN-7 collapses activity to 505.7 µM [1].

Evidence DimensionPositional Isomer Affinity (IC50)
Target Compound Data505.7 µM (C6-bromo isomer, NNMT-IN-7)
Comparator Or Baseline~30 µM (C4-bromo isomer)
Quantified Difference~17-fold weaker inhibition due to exact halogen placement
ConditionsIn vitro recombinant human NNMT inhibition assay

Procuring the exact C6-bromo isomer is critical for establishing a true low-affinity baseline, as other halogenated isomers retain too much activity to serve as effective negative controls.

Binding Mode
Class-level
Quinolinium substrate-site binder
vs. non-competitive / bisubstrate
Supports binding-site validation studies
Molecular docking evidence

Negative Control for Assay Calibration

In cellular and biochemical workflows evaluating NNMT inhibition, distinguishing on-target metabolic modulation from off-target cationic toxicity is critical. NNMT-IN-7 provides an ideal structurally matched negative control. While optimized quinolinium probes like 5-amino-1MQ suppress NNMT at 1.2 µM, NNMT-IN-7 maintains the same permanent positive charge and similar molecular weight but exhibits negligible inhibition at relevant assay concentrations (IC50 = 505.7 µM). This massive activity window allows researchers to confidently baseline their assays [1].

Evidence DimensionActivity Window for Control Calibration
Target Compound Data505.7 µM (NNMT-IN-7)
Comparator Or Baseline1.2 µM (Active probe 5-amino-1MQ)
Quantified Difference>400-fold activity gap enabling negative control utility
ConditionsParallel evaluation in NNMT activity assays

Procuring this specific low-affinity analog allows laboratories to establish rigorous negative controls, ensuring that observed cellular phenotypes are truly driven by NNMT inhibition rather than non-specific compound toxicity.

In Vivo Activity
Reported
No reported in vivo data
vs. JBSNF-000088 / 5A1MQ with validated metabolic effects
Research limited to in vitro model context
In vivo tool compounds available for metabolic models

Cellular Assay Negative Control

Because NNMT-IN-7 shares the quaternized nitrogen and lipophilic core of active NNMT inhibitors but lacks their binding affinity, it is the ideal control compound to rule out off-target toxicity or non-specific cationic effects in adipocyte or cancer cell culture models [1].

Steric Mapping for Drug Design

The quantified 34-fold drop in affinity caused by the C6-bromo group provides a rigid experimental constraint for calibrating molecular docking software when modeling the NNMT substrate-binding pocket, ensuring algorithms correctly penalize steric clashes [1].

Assay Baseline Calibration

In high-throughput screening (HTS) using real-time fluorescence assays for NNMT activity, NNMT-IN-7 serves as a stable, water-soluble low-inhibition baseline to ensure assay sensitivity and dynamic range before testing novel nanomolar candidates [1].

Application Fit

Application
Selection Property
Validation Focus
NNMT partial inhibition studies
Low micromolar potency profile
Dose-response endpoint interpretation
NNMT ligand SAR studies
Quinolinium substrate-site binding
Binding mode validation
NNMT HTS assay development
Consistent in vitro inhibitory activity
Assay positive-control performance
Nicotinamide clearance studies
Substrate-competitive mechanism
Metabolite endpoint interpretation

Hydrogen Bond Acceptor Count

1

Exact Mass

348.89631 Da

Monoisotopic Mass

348.89631 Da

Heavy Atom Count

13

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